molecular formula C24H20O7 B2798988 [3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid CAS No. 1190244-15-5

[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid

Cat. No. B2798988
CAS RN: 1190244-15-5
M. Wt: 420.417
InChI Key: QFCPONABCJSXAN-UHFFFAOYSA-N
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Description

The compound appears to contain a 3,4-dihydro-2H-1,5-benzodioxepin moiety . This is a type of organic compound that contains a benzene ring fused to a dioxepin ring . The compound also seems to contain a furochromenone moiety and an acetic acid moiety, suggesting it might have interesting biological activities.


Molecular Structure Analysis

The molecular structure of a compound can often be determined using techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its specific structure and the conditions under which it is stored or used .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using a variety of techniques. These might include determining its molecular weight, purity, physical form (e.g., liquid or solid), storage temperature, and safety information .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often determined through biological testing and molecular docking studies .

Safety and Hazards

Safety information for a compound typically includes hazard statements and precautionary statements. For example, the compound 3,4-dihydro-2H-1,5-benzodioxepin has the hazard statement H302, indicating that it is harmful if swallowed .

Future Directions

Future research on this compound could involve further elucidation of its structure, synthesis, and properties, as well as investigation of its potential biological activities .

properties

IUPAC Name

2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O7/c1-12-15-9-17-18(14-4-5-19-20(8-14)29-7-3-6-28-19)11-30-22(17)13(2)23(15)31-24(27)16(12)10-21(25)26/h4-5,8-9,11H,3,6-7,10H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCPONABCJSXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC5=C(C=C4)OCCCO5)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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